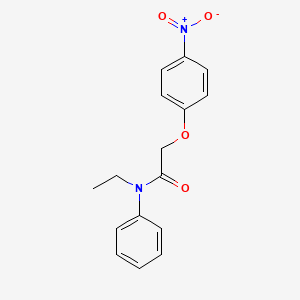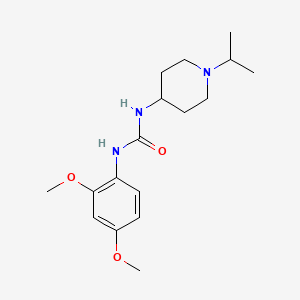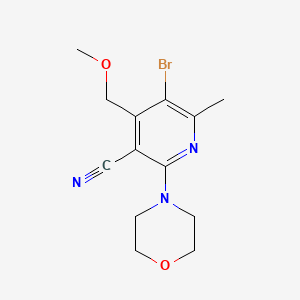
N-(2-methoxybenzyl)-2-(2-naphthyloxy)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-methoxybenzyl)-2-(2-naphthyloxy)acetamide, also known as MNA-715, is a chemical compound that has been extensively studied for its potential use as a therapeutic agent. This compound belongs to the class of amides and has been found to have a wide range of biological activities.
Mecanismo De Acción
The mechanism of action of N-(2-methoxybenzyl)-2-(2-naphthyloxy)acetamide is not fully understood, but it is believed to act by modulating the activity of ion channels and receptors in the nervous system. It has been found to be a potent blocker of the transient receptor potential vanilloid 1 (TRPV1) channel, which is involved in pain and inflammation. N-(2-methoxybenzyl)-2-(2-naphthyloxy)acetamide has also been found to activate the peroxisome proliferator-activated receptor gamma (PPARγ), which is involved in the regulation of inflammation and glucose metabolism.
Biochemical and Physiological Effects:
N-(2-methoxybenzyl)-2-(2-naphthyloxy)acetamide has been found to have a number of biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines such as TNF-α and IL-6 in animal models of inflammation. N-(2-methoxybenzyl)-2-(2-naphthyloxy)acetamide has also been found to reduce oxidative stress and improve mitochondrial function in animal models of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N-(2-methoxybenzyl)-2-(2-naphthyloxy)acetamide in lab experiments is its high potency and selectivity for TRPV1 and PPARγ. This makes it a useful tool for studying the role of these targets in various biological processes. However, one of the limitations of using N-(2-methoxybenzyl)-2-(2-naphthyloxy)acetamide is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are several future directions for the study of N-(2-methoxybenzyl)-2-(2-naphthyloxy)acetamide. One area of research is the development of more potent and selective TRPV1 and PPARγ modulators based on the structure of N-(2-methoxybenzyl)-2-(2-naphthyloxy)acetamide. Another area of research is the investigation of the potential use of N-(2-methoxybenzyl)-2-(2-naphthyloxy)acetamide in the treatment of other diseases such as cancer and metabolic disorders. Additionally, further studies are needed to fully understand the mechanism of action of N-(2-methoxybenzyl)-2-(2-naphthyloxy)acetamide and its potential side effects.
Métodos De Síntesis
The synthesis of N-(2-methoxybenzyl)-2-(2-naphthyloxy)acetamide involves the reaction of 2-naphthol with 2-bromoacetophenone in the presence of a base such as potassium carbonate. The resulting product is then reacted with 2-methoxybenzylamine to form N-(2-methoxybenzyl)-2-(2-naphthyloxy)acetamide. The synthesis of this compound has been optimized to achieve high yields and purity.
Aplicaciones Científicas De Investigación
N-(2-methoxybenzyl)-2-(2-naphthyloxy)acetamide has been extensively studied for its potential use as a therapeutic agent. It has been found to have a wide range of biological activities such as anti-inflammatory, analgesic, and neuroprotective effects. N-(2-methoxybenzyl)-2-(2-naphthyloxy)acetamide has been shown to be effective in reducing pain and inflammation in animal models of arthritis and neuropathic pain. It has also been found to have neuroprotective effects in animal models of Alzheimer's disease and Parkinson's disease.
Propiedades
IUPAC Name |
N-[(2-methoxyphenyl)methyl]-2-naphthalen-2-yloxyacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO3/c1-23-19-9-5-4-8-17(19)13-21-20(22)14-24-18-11-10-15-6-2-3-7-16(15)12-18/h2-12H,13-14H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMCDZTIPHURBDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC(=O)COC2=CC3=CC=CC=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,5-dioxo-1-(4-propoxyphenyl)-3-pyrrolidinyl 2-[3-(1,3-benzodioxol-5-yl)-1-methylpropylidene]hydrazinecarbimidothioate](/img/structure/B5816735.png)

![4-{[(4-methyl-6-phenyl-2-pyrimidinyl)thio]methyl}benzoic acid](/img/structure/B5816742.png)

![2-[(4,6-diamino-2-pyrimidinyl)thio]-N-1-naphthylacetamide](/img/structure/B5816748.png)

![N-(2-ethylphenyl)-2-[(methylsulfonyl)amino]benzamide](/img/structure/B5816758.png)
![5-[(4-methyl-1-piperazinyl)methyl]-4-(2-naphthyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B5816762.png)


![3-{[(2,5-dimethylphenyl)amino]sulfonyl}-4-methylbenzamide](/img/structure/B5816788.png)


